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molecular formula C11H11ClO3 B2841227 Ethyl 2-chloro-3-oxo-3-phenylpropanoate CAS No. 41381-97-9

Ethyl 2-chloro-3-oxo-3-phenylpropanoate

Cat. No. B2841227
M. Wt: 226.66
InChI Key: FYIINBVGKBDRME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04059447

Procedure details

119.5 g of benzoyl acetic acid ethyl ester and 53.4 g of sodium acetate sicc. were dissolved in 1 l of glacial acetic acid and 100 ml of carbon tetrachloride at 40° C. A solution of 52 ml of sulphuryl chloride (density 1.67) in 50 ml of glacial acetic acid was added dropwise with vigorous stirring at 35°-40° C over a period of one hour. The reaction mixture was then stirred for one hour at 40° C and poured on about 10 l of water. The precipitated oily product was taken up with ethyl acetate and treated in the usual manner. 124 g of α-chlorobenzoylacetic acid ethyl ester were obtained.
Quantity
119.5 g
Type
reactant
Reaction Step One
Quantity
53.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
52 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
1 L
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
10 L
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:14])[CH2:5][C:6](=[O:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH3:2].C([O-])(=O)C.[Na+].C(Cl)(Cl)(Cl)[Cl:21].S(Cl)(Cl)(=O)=O>C(O)(=O)C.C(OCC)(=O)C.O>[CH2:1]([O:3][C:4](=[O:14])[CH:5]([C:6](=[O:13])[C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1)[Cl:21])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
119.5 g
Type
reactant
Smiles
C(C)OC(CC(C1=CC=CC=C1)=O)=O
Step Two
Name
Quantity
53.4 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Step Four
Name
Quantity
52 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
1 L
Type
solvent
Smiles
C(C)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Seven
Name
Quantity
10 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring at 35°-40° C over a period of one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 40° C
STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred for one hour at 40° C
Duration
1 h
ADDITION
Type
ADDITION
Details
treated in the usual manner

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(C(Cl)C(C1=CC=CC=C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 124 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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